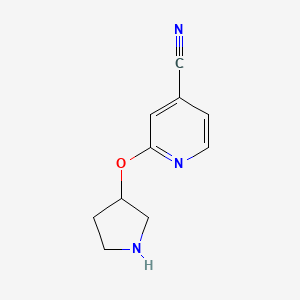
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile
Overview
Description
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidin-3-yloxy moiety, and a nitrile functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Pyrrolidin-3-yloxy Moiety : A five-membered ring containing nitrogen that enhances the compound's biological activity.
- Nitrile Group : A carbon atom triple-bonded to a nitrogen atom, which can influence the compound's reactivity and interaction with biological targets.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical targets in anti-inflammatory drug development. The binding affinity and interaction dynamics with these targets require further exploration to fully understand its therapeutic potential.
Pharmacological Investigations
- Anti-inflammatory Potential : The compound has been explored for its ability to inhibit COX enzymes, which play a significant role in inflammation. Similar compounds have shown promising anti-inflammatory effects, suggesting that this compound may exhibit similar properties.
- Anticonvulsant Properties : Analogues of this compound have been investigated for anticonvulsant activity, indicating potential applications in treating epilepsy and other neurological disorders.
Structure–Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity. For instance, modifications to the pyrrolidine ring or the introduction of different substituents can significantly influence the potency of the compound against various biological targets. Table 1 summarizes some relevant SAR findings related to pyridine and pyrrolidine derivatives.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(Pyrrolidin-3-yloxy)pyridine | Pyridine with pyrrolidine | Potential COX inhibitor |
| 2-(Pyrrolidin-3-yloxy)pyrimidine | Pyrimidine instead of pyridine | Enhanced anticancer activity |
| 4-Methoxy-2-(pyrrolidin-3-yloxy)benzene | Benzene ring | Different electronic properties |
Case Studies
Recent studies have demonstrated the efficacy of related compounds in various biological assays:
- Anti-inflammatory Activity : In vitro assays showed that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Cancer Research : Compounds structurally similar to this compound have been tested against cancer cell lines, revealing cytotoxic effects and apoptosis induction in models such as FaDu hypopharyngeal tumor cells .
Properties
IUPAC Name |
2-pyrrolidin-3-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPZESOQPFQUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















